molecular formula C10H13ClFN B2436268 3-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride CAS No. 1269152-30-8

3-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride

Cat. No.: B2436268
CAS No.: 1269152-30-8
M. Wt: 201.67
InChI Key: UQXHWTJYRWLJLZ-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C10H13ClFN and a molecular weight of 201.67 g/mol It is a cyclobutanamine derivative, characterized by the presence of a fluorophenyl group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride typically involves the reaction of 4-fluorophenylacetonitrile with cyclobutanone in the presence of a reducing agent. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions . The resulting product is then purified through recrystallization or chromatography to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine hydrochloride
  • 3-(4-Chlorophenyl)cyclobutan-1-amine hydrochloride
  • 3-(4-Methylphenyl)cyclobutan-1-amine hydrochloride

Uniqueness

3-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(4-fluorophenyl)cyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-9-3-1-7(2-4-9)8-5-10(12)6-8;/h1-4,8,10H,5-6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQXHWTJYRWLJLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807940-50-6, 1269152-30-8
Record name 3-(4-fluorophenyl)cyclobutan-1-amine hydrochloride
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Record name 3-(4-fluorophenyl)cyclobutan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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